rac 7-Hydroxy Acenocoumarol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 7-Hydroxy Acenocoumarol typically involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common methods include:
Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base.
Industrial Production Methods: Industrial production of this compound often employs the Pechmann reaction due to its efficiency and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure optimal conditions for the condensation process .
Chemical Reactions Analysis
Types of Reactions: rac 7-Hydroxy Acenocoumarol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
rac 7-Hydroxy Acenocoumarol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.
Biology: Studied for its role in inhibiting enzymes and pathways involved in inflammation and coagulation.
Medicine: Investigated for its potential as an anticoagulant and anti-inflammatory agent.
Industry: Utilized in the development of fluorescent dyes and optical brighteners
Mechanism of Action
rac 7-Hydroxy Acenocoumarol exerts its effects primarily through the inhibition of vitamin K reductase. This enzyme is crucial for the carboxylation of vitamin K-dependent clotting factors. By inhibiting this enzyme, this compound reduces the synthesis of clotting factors II, VII, IX, and X, leading to anticoagulant effects . Additionally, it inhibits the NF-κB and MAPK pathways, which are involved in the inflammatory response .
Comparison with Similar Compounds
Warfarin: Another coumarin derivative used as an anticoagulant.
Phenprocoumon: A long-acting anticoagulant with a similar mechanism of action.
Dicoumarol: A naturally occurring anticoagulant found in spoiled sweet clover.
Comparison: rac 7-Hydroxy Acenocoumarol is unique due to its dual hydroxyl groups, which enhance its reactivity and potential for further chemical modifications. Compared to warfarin and phenprocoumon, it has a different substitution pattern on the coumarin ring, which may influence its pharmacokinetics and pharmacodynamics .
Properties
IUPAC Name |
4,7-dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO7/c1-10(21)8-15(11-2-4-12(5-3-11)20(25)26)17-18(23)14-7-6-13(22)9-16(14)27-19(17)24/h2-7,9,15,22-23H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCREUDLEYTCAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=C(C=C(C=C3)O)OC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724558 |
Source
|
Record name | 4,7-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64180-12-7 |
Source
|
Record name | 4,7-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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